BPTU

概要

準備方法

合成経路と反応条件

N-[2-[2-(1,1-ジメチルエチル)フェノキシ]-3-ピリジニル]-N'-[4-(トリフルオロメトキシ)フェニル]ウレアの合成には、いくつかのステップが必要です。主なステップには、フェノキシピリジン中間体の形成と、それに続く適切なイソシアネートとの反応による最終的なウレア誘導体の形成が含まれます。 反応条件としては、通常、ジメチルスルホキシド(DMSO)などの有機溶媒と、反応を促進する触媒が使用されます。 .

工業生産方法

N-[2-[2-(1,1-ジメチルエチル)フェノキシ]-3-ピリジニル]-N'-[4-(トリフルオロメトキシ)フェニル]ウレアの工業生産は、同様の合成経路に従いますが、規模が大きくなります。このプロセスには、高収率と純度を確保するための反応条件の最適化が含まれます。 これには、温度、圧力、反応時間の制御、再結晶やクロマトグラフィーなどの精製技術の使用が含まれます。 .

化学反応の分析

反応の種類

N-[2-[2-(1,1-ジメチルエチル)フェノキシ]-3-ピリジニル]-N'-[4-(トリフルオロメトキシ)フェニル]ウレアは、反応性官能基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応や還元反応にも参加することができます。 .

一般的な試薬と条件

N-[2-[2-(1,1-ジメチルエチル)フェノキシ]-3-ピリジニル]-N'-[4-(トリフルオロメトキシ)フェニル]ウレアを含む反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。 反応は、通常、DMSOやエタノールなどの有機溶媒中で、制御された温度と圧力の下で行われます。 .

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化反応ではヒドロキシル化誘導体が生成される可能性があり、還元反応ではアミン誘導体が生成される可能性があります。 .

科学的研究の応用

Pharmacological Applications

Purinergic Receptor Antagonism

BPTU is recognized as an allosteric antagonist of the P2Y1 receptor, a subtype of purinergic receptors. Its binding characteristics and functional implications are crucial in several physiological contexts:

- Antithrombotic Effects : this compound has been shown to reduce platelet aggregation, making it a candidate for developing antithrombotic therapies. It blocks the inhibition of spontaneous contractions in the gastrointestinal tract induced by electrical stimulation and P2Y agonists, suggesting potential therapeutic uses in managing gastrointestinal motility disorders .

- Mechanism of Action : The compound binds outside the helical bundle of the P2Y1 receptor, which allows it to modulate receptor activity without competing with nucleotide ligands. This unique mechanism highlights its potential for targeted drug design .

Corrosion Inhibition

This compound exhibits promising properties as a corrosion inhibitor for mild steel in acidic environments:

- Corrosion Studies : Research indicates that this compound can effectively inhibit corrosion in sulfuric acid solutions. The inhibition mechanism involves chemisorption on the steel surface, following Temkin's adsorption isotherm . The studies utilized techniques such as Tafel extrapolation and linear polarization to evaluate the effectiveness of this compound in preventing corrosion.

- Performance Metrics : The free energy profile analysis showed that this compound's interaction with steel surfaces is energetically favorable, which enhances its efficacy as a corrosion inhibitor .

Case Study: Binding Affinity and Structural Dynamics

A detailed study investigated the binding dynamics of this compound at the P2Y1 receptor using molecular docking simulations. The results revealed:

- Binding Site Characteristics : this compound preferentially occupies an extra-helical site on the P2Y1 receptor, which is distinct from traditional ligand binding sites. This finding was supported by pharmacophore mapping and molecular docking studies that illustrated its interaction with key amino acids within the receptor .

- Implications for Drug Development : Understanding this compound's binding dynamics provides insights into designing new drugs targeting purinergic receptors, particularly for conditions like thrombosis and gastrointestinal disorders .

Table 1: Summary of this compound Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacology | Antagonist of P2Y1 receptor | Reduces platelet aggregation; modulates gut motility |

| Corrosion Inhibition | Inhibitor for mild steel in acidic environments | Effective against corrosion in sulfuric acid solutions |

| Structural Insights | Binding dynamics at P2Y1 receptor | Occupies an extra-helical site; unique binding mechanism |

作用機序

N-[2-[2-(1,1-ジメチルエチル)フェノキシ]-3-ピリジニル]-N'-[4-(トリフルオロメトキシ)フェニル]ウレアは、血小板凝集やその他の生理学的プロセスに関与するGタンパク質共役受容体であるP2Y1受容体に結合することでその効果を発揮します。 アロステリックアンタゴニストとして作用し、受容体の活性を阻害することで、血小板凝集やその他の細胞応答につながる下流のシグナル伝達経路を阻止します。 .

類似の化合物との比較

類似の化合物

MRS2365: 受容体の活性化を研究するために研究で使用される選択的なP2Y1アゴニスト。

ADPβS: 実験設定で一般的に使用される別のP2Y1アゴニスト。.

独自性

N-[2-[2-(1,1-ジメチルエチル)フェノキシ]-3-ピリジニル]-N'-[4-(トリフルオロメトキシ)フェニル]ウレアは、P2Y1受容体アンタゴニストとしての高い特異性と効力により、独自性を持ちます。 ヌクレオチドベースのアンタゴニストとは異なり、内因性ヌクレオチドと結合を競合しないため、研究や潜在的な治療応用における貴重なツールとなります。 .

類似化合物との比較

Similar Compounds

MRS2365: A selective P2Y1 agonist used in research to study the receptor’s activation.

ADPβS: Another P2Y1 agonist that is commonly used in experimental settings.

Uniqueness

N-[2-[2-(1,1-Dimethylethyl)phenoxy]-3-pyridinyl]-N’-[4-(trifluoromethoxy)phenyl]urea is unique due to its high specificity and potency as a P2Y1 receptor antagonist. Unlike nucleotide-based antagonists, it does not compete with endogenous nucleotides for binding, making it a valuable tool in research and potential therapeutic applications .

生物活性

BPTU (1-(2-(2-tert-butyl-phenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea) is a compound that has garnered attention due to its role as an allosteric antagonist of the P2Y1 receptor. This receptor is part of the purinergic signaling system, which plays a critical role in various physiological processes, including neurotransmission, inflammation, and platelet aggregation.

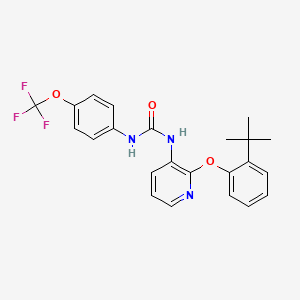

- Chemical Name : N-[2-[2-(1,1-Dimethylethyl)phenoxy]-3-pyridinyl]-N'-[4-(trifluoromethoxy)phenyl]urea

- Molecular Formula : C23H22F3N3O3

- Purity : ≥98%

This compound acts as an allosteric antagonist of the P2Y1 receptor with an effective concentration (EC50) ranging from 0.06 to 0.3 μM. It binds outside the helical bundle of the receptor, inhibiting its activation by endogenous ligands such as ADP and ATP. This inhibition leads to a reduction in platelet aggregation and has potential therapeutic implications in conditions related to thrombosis and other cardiovascular diseases .

Biological Activity Overview

This compound's biological activities can be summarized as follows:

| Activity | Details |

|---|---|

| P2Y1 Receptor Antagonism | Allosteric antagonist with EC50 = 0.06-0.3 μM |

| Platelet Aggregation | Reduces platelet aggregation induced by P2Y agonists |

| Antithrombotic Effects | Demonstrated antithrombotic properties in experimental models |

| Smooth Muscle Relaxation | Blocks inhibition of spontaneous contraction in rat and mouse colon |

Research Findings

Recent studies have highlighted the significance of this compound in various biological contexts:

- Antithrombotic Potential : this compound has been shown to significantly reduce platelet aggregation in vitro and in vivo, which suggests its potential utility in preventing thrombotic events .

- Impact on Smooth Muscle Contraction : this compound effectively blocks the inhibition of spontaneous contractions in the colon induced by electrical field stimulation and nicotine, indicating its role in modulating gastrointestinal motility .

- Structural Activity Relationships (SAR) : The structural modifications of this compound derivatives have been explored to enhance potency and solubility, addressing challenges such as low aqueous solubility and metabolic stability observed in earlier studies .

Case Study 1: Thrombosis Prevention

A study conducted on the effects of this compound on platelet function demonstrated a marked reduction in aggregation responses to ADP and collagen. The results suggest that this compound could be a promising candidate for antithrombotic therapy, particularly for patients at risk of thrombotic events due to cardiovascular diseases.

Case Study 2: Gastrointestinal Motility

In experiments involving rat models, this compound was administered to observe its effects on colonic contractions. The findings indicated that this compound not only inhibited contractions induced by P2Y agonists but also restored normal motility patterns disrupted by inflammatory mediators.

特性

IUPAC Name |

1-[2-(2-tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F3N3O3/c1-22(2,3)17-7-4-5-9-19(17)31-20-18(8-6-14-27-20)29-21(30)28-15-10-12-16(13-11-15)32-23(24,25)26/h4-14H,1-3H3,(H2,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFLGPTXSIRAQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。